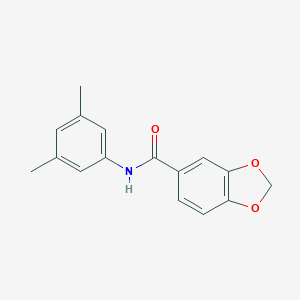![molecular formula C27H23N5O5 B408939 4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 312314-21-9](/img/structure/B408939.png)
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
Molecular Structures and Hydrogen Bonding
- Hydrogen Bonding in Isomeric Compounds : A study by Portilla et al. (2007) explores the hydrogen-bonded structures of similar pyrazole derivatives. These compounds exhibit complex hydrogen-bonded sheets and chains, showcasing their potential in advanced molecular structure studies (Portilla et al., 2007).
Synthesis and Chemical Properties
- Synthesis of Pyrazol-3-one Derivatives : Ochi and Miyasaka (1983) detail the synthesis of pyrazol-3-one derivatives, providing insights into the chemical properties and synthesis pathways of similar compounds (Ochi & Miyasaka, 1983).
- One-Pot Synthesis Methods : A paper by You, Lei, and Hu (2013) discusses a one-pot synthesis method for related pyrazol-5-ol derivatives, highlighting the efficiency and potential applications in chemical synthesis (You, Lei, & Hu, 2013).
Potential Biological Applications
- Antimicrobial Activity : A study by Naik et al. (2013) investigates the antimicrobial properties of pyrazoline-5-ones, suggesting possible applications in the development of new antimicrobial agents (Naik et al., 2013).
- Cancer Cell Growth Suppression : Zheng et al. (2010) researched pyrazol-1-yl derivatives that showed potential in suppressing lung cancer cell growth (Zheng et al., 2010).
Photochromic and Coordination Properties
- Photochromic Behavior : Research by Albooye and Kiyani (2013) reveals the photochromic properties of a pyrazole derivative, suggesting applications in materials science (Albooye & Kiyani, 2013).
- Metal Coordination Compounds : Koval’chukova et al. (2018) study the coordination compounds of bivalent metals with a similar pyrazolone derivative, highlighting its potential in creating novel coordination compounds (Koval’chukova et al., 2018).
Liquid Crystalline Properties
- Liquid Crystalline Behavior : Thaker et al. (2013) examine the liquid crystalline properties of pyrazolone ring systems, indicating potential applications in liquid crystal technology (Thaker et al., 2013).
Anticancer Activity
- Ruthenium(II)-Arene Complexes for Cancer Treatment : Pettinari et al. (2018) investigate the anticancer activity of ruthenium(II)-arene complexes with pyrazolone-based hydrazones, suggesting applications in cancer treatment (Pettinari et al., 2018).
Propiedades
Número CAS |
312314-21-9 |
|---|---|
Fórmula molecular |
C27H23N5O5 |
Peso molecular |
497.5g/mol |
Nombre IUPAC |
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23N5O5/c1-16-22(26(34)30(28-16)18-10-5-3-6-11-18)24(20-14-9-15-21(25(20)33)32(36)37)23-17(2)29-31(27(23)35)19-12-7-4-8-13-19/h3-15,24,28-29,33H,1-2H3 |
Clave InChI |
MJOHOGSCUVWOFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




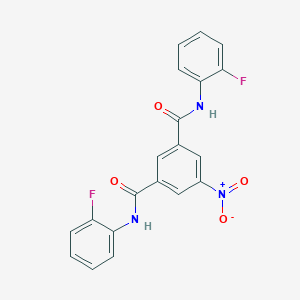
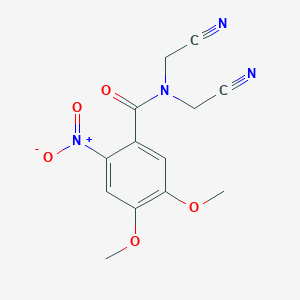
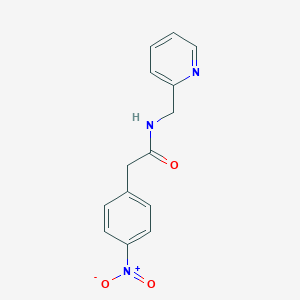
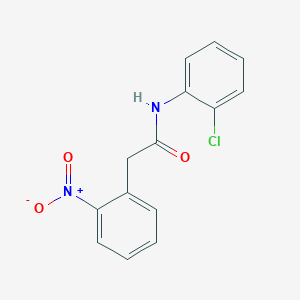
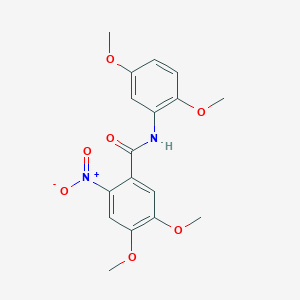
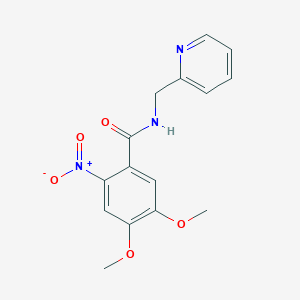
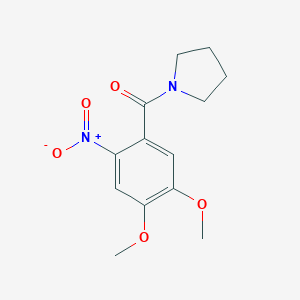
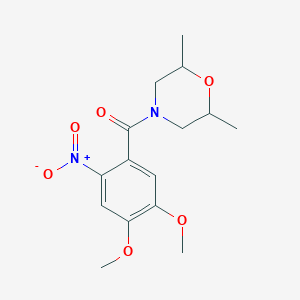
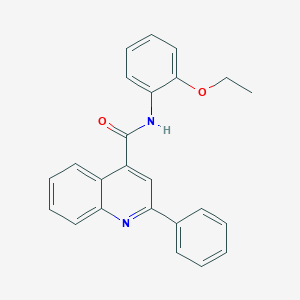
![Dimethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B408875.png)
![4-[(2-Phenyl-quinoline-4-carbonyl)-amino]-benzoic acid propyl ester](/img/structure/B408876.png)
